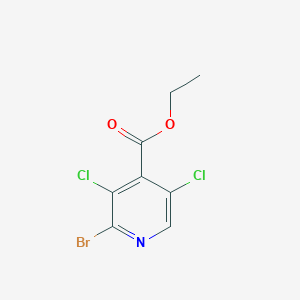Ethyl 2-bromo-3,5-dichloroisonicotinate
CAS No.: 1807009-32-0
Cat. No.: VC2969881
Molecular Formula: C8H6BrCl2NO2
Molecular Weight: 298.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1807009-32-0 |
|---|---|
| Molecular Formula | C8H6BrCl2NO2 |
| Molecular Weight | 298.95 g/mol |
| IUPAC Name | ethyl 2-bromo-3,5-dichloropyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H6BrCl2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3 |
| Standard InChI Key | MFUPPOMQKDPXSD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=NC=C1Cl)Br)Cl |
| Canonical SMILES | CCOC(=O)C1=C(C(=NC=C1Cl)Br)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 2-bromo-3,5-dichloroisonicotinate features a pyridine ring core with specifically positioned functional groups. The molecular formula is C8H6BrCl2NO2 . The compound can be described as having:
-
A pyridine core structure (isonicotinate refers to position 4 substitution)
-
An ethyl ester group at position 4 (carboxylate functionality)
-
A bromine atom at position 2
-
Chlorine atoms at positions 3 and 5
This particular arrangement of halogens creates a unique reactivity profile, with the potential for selective functionalization at different positions depending on reaction conditions.
Physical Properties
Based on available data and comparative analysis with similar compounds, the following physical properties can be identified:
The compound would be expected to exhibit limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethylformamide, based on its structure and similar halogenated compounds.
Chemical Properties
The chemical properties of Ethyl 2-bromo-3,5-dichloroisonicotinate are largely determined by its halogen substituents and ester functionality. Key chemical characteristics include:
-
Reactivity of halogen substituents: The bromine atom at position 2 is particularly reactive toward nucleophilic substitution reactions, while the chlorine atoms at positions 3 and 5 can also participate in such reactions, though generally with lower reactivity.
-
Ester functionality: The ethyl ester group can undergo typical ester transformations including hydrolysis, transesterification, reduction to alcohols, and amidation reactions.
-
Pyridine nitrogen: The nitrogen in the pyridine ring can act as a weak base and potential coordination site for metals.
This combination of reactive sites makes the compound versatile for various synthetic transformations and potential applications in complex molecule synthesis.
Applications and Research Significance
Synthetic Applications
Ethyl 2-bromo-3,5-dichloroisonicotinate has significant potential as a synthetic intermediate in organic chemistry due to its multiple reactive sites:
-
The reactive halogen atoms (particularly bromine) make it suitable for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.
-
The compound can serve as a precursor for synthesizing more complex heterocyclic systems through substitution of the halogen atoms with various nucleophiles.
-
The ester functionality provides a handle for further transformations, including the formation of amides, alcohols, and other carboxylic acid derivatives.
These features make it valuable in the synthesis of pharmaceutically relevant compounds and other fine chemicals.
Comparative Analysis with Related Compounds
To better understand Ethyl 2-bromo-3,5-dichloroisonicotinate, it's valuable to compare it with structurally related compounds:
The high similarity score with Methyl 2-bromo-3,5-dichloroisonicotinate (0.94) indicates that these compounds would likely share similar chemical properties and potential applications, with minor differences in physical properties due to the slightly different ester group.
Current Research Status and Future Directions
-
Exploration of selective functionalization reactions at the different halogen positions, potentially enabling the development of new synthetic methodologies.
-
Investigation of potential biological activities, particularly building upon the general trend of halogenated pyridine derivatives showing anticancer and antimicrobial properties.
-
Potential applications in materials science, particularly in the development of metal-organic frameworks or other coordination polymers, leveraging the coordination capabilities of the pyridine nitrogen and the potential for post-synthetic modification via the halogen substituents.
-
Structure-activity relationship studies to understand how the specific halogenation pattern influences biological activity compared to related compounds with different substitution patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume